![molecular formula C13H7ClN4O3 B5785381 1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole](/img/structure/B5785381.png)
1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
The compound “1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It consists of a benzene ring fused to a triazole ring. This compound also has a 2-chloro-4-nitrobenzoyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzotriazole ring system, along with the 2-chloro-4-nitrobenzoyl group. The benzotriazole ring system is aromatic and planar, while the 2-chloro-4-nitrobenzoyl group would add polarity and potential reactivity to the molecule .Chemical Reactions Analysis
As for the chemical reactions, benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The 2-chloro-4-nitrobenzoyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzotriazole ring system would likely contribute to its stability and possibly its solubility in organic solvents . The 2-chloro-4-nitrobenzoyl group could influence its reactivity .Scientific Research Applications
Cocrystals and Molecular Salts
- Examples :
- 2-Chloro-4-nitrobenzoic acid–isonicotinamide (1/1) : A cocrystal with potential pharmaceutical applications .
- 2-Chloro-4-nitrobenzoic acid–3,3-diethylpyridine-2,4(1H,3H)-dione (2/1) : Another cocrystal .
- 2-Chloro-4-nitrobenzoic acid–pyrrolidin-2-one (1/1) : A third cocrystal .
- 2-Carboxypiperidinium 2-chloro-4-nitrobenzoate : A molecular salt .
- (2-Hydroxyethyl)ammonium 2-chloro-4-nitrobenzoate : Another molecular salt .
- Significance : These complexes utilize diverse heteromeric hydrogen-bonded interactions .
Supramolecular Chemistry and Crystal Engineering
- Pharmaceutical Formulation : Crystal engineering aids in formulating active pharmaceutical ingredients (APIs) .
Chemical Synthesis and Reactions
- Applications :
Mechanism of Action
Target of Action
It’s structurally similar to 2-chloro-4-nitrophenol (2c4np), which is known to be degraded by certain bacteria . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, is involved in this process .
Mode of Action
In the case of 2C4NP, HnpAB catalyzes its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The degradation pathway of 2c4np involves the conversion of 2c4np to bt via chloro-1,4-benzoquinone, catalyzed by hnpab . BT is then further metabolized by the action of BT 1,2-dioxygenase, HnpC .
Result of Action
The degradation of similar compounds like 2c4np by bacteria suggests potential bioremediation applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzotriazol-1-yl-(2-chloro-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-7-8(18(20)21)5-6-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLWHJZYFQUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzotriazol-1-yl(2-chloro-4-nitrophenyl)methanone |
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